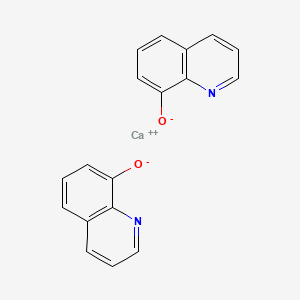
N,N'-Diisobutyl-1,4-butanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(2-methylpropyl)butane-1,4-diamine: is an organic compound belonging to the class of diamines It is characterized by the presence of two amine groups attached to a butane backbone, with each amine group further substituted with a 2-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-methylpropyl)butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 2-methylpropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of butane-1,4-diamine attack the electrophilic carbon atoms of the 2-methylpropyl halides, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(2-methylpropyl)butane-1,4-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-bis(2-methylpropyl)butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-bis(2-methylpropyl)butane-1,4-diamine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is utilized as a ligand in the study of enzyme-substrate interactions. It also serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Medicine: The compound’s derivatives are investigated for their potential use as pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: N,N’-bis(2-methylpropyl)butane-1,4-diamine is employed in the production of polymers and resins. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Mecanismo De Acción
The mechanism of action of N,N’-bis(2-methylpropyl)butane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access. Additionally, it can form stable complexes with metal ions, influencing catalytic processes and enhancing reaction rates.
Comparación Con Compuestos Similares
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine used as an antioxidant in various industrial applications.
N,N’-bis(1-methylpropyl)-1,4-benzenediamine: A compound with similar structural features but different functional properties.
Uniqueness: N,N’-bis(2-methylpropyl)butane-1,4-diamine stands out due to its aliphatic nature, which imparts different reactivity and solubility characteristics compared to its aromatic counterparts. Its unique structure allows for versatile applications in both organic synthesis and industrial processes.
Propiedades
Número CAS |
31719-16-1 |
|---|---|
Fórmula molecular |
C12H28N2 |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
N,N'-bis(2-methylpropyl)butane-1,4-diamine |
InChI |
InChI=1S/C12H28N2/c1-11(2)9-13-7-5-6-8-14-10-12(3)4/h11-14H,5-10H2,1-4H3 |
Clave InChI |
FUYYBRYQDMGVRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCCCCNCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)



